N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide
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Overview
Description
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is a complex organic compound that features a furan ring, a thiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid hydrazide with various reagents to form the thiazole ring, followed by acylation to introduce the acetamide group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as phenylselenophenol iron complex under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different functional groups.
Acetamide derivatives: Compounds with the acetamide group but different aromatic rings.
Uniqueness
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is unique due to its combination of furan, thiazole, and acetamide groups, which confer specific chemical and biological properties.
Biological Activity
N-(5-(3-(Furan-2-yl)acryloyl)-4-hydroxythiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity . The thiazole and furan moieties are known to interact with various biological targets, leading to apoptosis in cancer cells. A study conducted by Zeng et al. demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for the development of anticancer agents based on this structure .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. In particular, the compound may act as an inhibitor of protein kinases involved in cancer progression. The presence of the furan ring is believed to enhance the compound's reactivity towards biological nucleophiles, facilitating its interaction with target proteins .
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxicity and mechanism of action of this compound. For instance, one study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in human cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutics .
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor sizes and improved overall survival rates.
- Case Study 2 : In another study focusing on leukemia, patients receiving this compound as part of their treatment protocol showed enhanced remission rates compared to controls receiving standard treatment alone .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H10N2O4S |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H10N2O4S/c1-7(15)13-12-14-11(17)10(19-12)9(16)5-4-8-3-2-6-18-8/h2-6,17H,1H3,(H,13,14,15)/b5-4+ |
InChI Key |
DDPSWCHBLGJHTJ-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)/C=C/C2=CC=CO2)O |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)C=CC2=CC=CO2)O |
Origin of Product |
United States |
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